Product packaging for 3-Methylhexa-3,5-dien-2-one(Cat. No.:CAS No. 20432-47-7)

3-Methylhexa-3,5-dien-2-one

Cat. No.: B13961241
CAS No.: 20432-47-7
M. Wt: 110.15 g/mol
InChI Key: KTSNVZODIDFWEN-UHFFFAOYSA-N
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Description

3-Methylhexa-3,5-dien-2-one is an organic compound with the molecular formula C7H10O . It is a dienone featuring a conjugated system, which may be of interest in various research fields, including organic synthesis and the study of reaction mechanisms. As a building block, it could be utilized in the development of more complex molecular structures or in materials science research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines. Please consult the product's safety data sheet (SDS) before use. Specific research applications and mechanistic studies for this particular compound are not extensively documented in the current literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B13961241 3-Methylhexa-3,5-dien-2-one CAS No. 20432-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20432-47-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-methylhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10O/c1-4-5-6(2)7(3)8/h4-5H,1H2,2-3H3

InChI Key

KTSNVZODIDFWEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylhexa 3,5 Dien 2 One

Chemo- and Regioselective Synthetic Routes to 3-Methylhexa-3,5-dien-2-one

Achieving chemo- and regioselectivity is paramount in the synthesis of polyunsaturated systems like this compound to avoid the formation of undesired isomers and byproducts. divyarasayan.orgmdpi.com Modern synthetic strategies offer powerful tools to control the precise formation of the dienone framework.

Strategies Employing Aldol (B89426) Condensation and Subsequent Dehydration for Dienone Formation

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orglibretexts.org It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org This process can be extended to synthesize conjugated dienones.

The synthesis of a conjugated diene system via aldol condensation can be achieved in a single step under thermodynamic conditions or through a two-step process involving the isolation of the aldol adduct under kinetic conditions, followed by a separate elimination step. thieme-connect.de For the synthesis of this compound, a crossed aldol condensation approach is required, typically reacting an enolate derived from acetone (B3395972) with an α,β-unsaturated aldehyde. wikipedia.org

A closely related compound, (3E)-hexa-3,5-dien-2-one, can be synthesized by the condensation of the lithium enolate of acetone with acrolein (prop-2-enal), followed by dehydration. thieme-connect.de A plausible route to this compound would involve the reaction between the enolate of acetone and 2-methylpropenal (methacrolein). The reaction proceeds via the nucleophilic attack of the acetone enolate on the carbonyl carbon of methacrolein. The subsequent dehydration of the β-hydroxy ketone intermediate is driven by the formation of the stable, conjugated dienone system. organic-chemistry.org

Table 1: Key Steps in Aldol Condensation for Dienone Synthesis

Step Description Catalyst/Conditions Key Intermediate
Enolate Formation Deprotonation of a ketone (e.g., acetone) at the α-carbon to form a nucleophilic enolate. Strong base (e.g., LDA, NaH) or acid. Enolate/Enol
Aldol Addition Nucleophilic attack of the enolate on the carbonyl of an α,β-unsaturated aldehyde (e.g., methacrolein). Acidic or basic conditions. β-Hydroxy Ketone

| Dehydration | Elimination of a water molecule from the aldol adduct to form a new carbon-carbon double bond. | Heating, acidic or basic catalysis. | Conjugated Dienone |

Careful control of reaction conditions is necessary to favor the desired 1,2-addition to the aldehyde carbonyl over potential side reactions, such as 1,4-conjugate addition. researchgate.net

Approaches via Wittig or Horner-Wadsworth-Emmons Olefination in Dienone Synthesis

Olefination reactions provide a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. masterorganicchemistry.com The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly prominent in this regard. wikipedia.orgnrochemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comwikipedia.org To synthesize this compound, a potential strategy involves the reaction of a Wittig reagent derived from a phosphonium salt containing the C4-C6 fragment with a carbonyl compound supplying the C1-C3 fragment. For instance, the reaction of (1-methylprop-1-en-3-ylidene)triphenylphosphorane with acetaldehyde (B116499) would yield the target dienone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.orgcore.ac.uk These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes and ketones. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.com Furthermore, the HWE reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The synthesis of this compound via the HWE reaction could be envisioned by reacting an appropriate phosphonate (B1237965) ester, such as diethyl (3-methyl-2-butenoyl)phosphonate, with acetaldehyde in the presence of a base.

Table 2: Comparison of Wittig and HWE Reactions for Olefination

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate-stabilized carbanion
Reactivity Less reactive with hindered ketones More reactive, reacts well with ketones
Stereoselectivity Variable; (Z) for non-stabilized, (E) for stabilized ylides Predominantly (E)-selective
Byproduct Triphenylphosphine oxide (often difficult to remove) Water-soluble phosphate (B84403) esters (easily removed)

| Reference | organic-chemistry.org | wikipedia.orgalfa-chemistry.com |

Modified HWE conditions, such as the Still-Gennari modification, can be employed to achieve high (Z)-selectivity by using phosphonates with electron-withdrawing groups and specific base/solvent systems. nrochemistry.com

Transition Metal-Catalyzed Coupling Reactions for Constructing the Dienone Framework

Transition metal catalysis has revolutionized organic synthesis, providing efficient pathways for the construction of complex molecular architectures. rsc.org Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-C bonds. thieme-connect.de

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgyonedalabs.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. yonedalabs.comlibretexts.org

A convergent synthesis of this compound using a Suzuki coupling could involve the reaction of two key fragments. For example, a vinylboronic acid or ester corresponding to the C3-C6 portion of the molecule, such as (E)-(3-methylbuta-1,3-dien-1-yl)boronic acid, could be coupled with a vinyl halide representing the C1-C2 acetyl group, like 2-bromo-1-ethanone (which would require protection or a synthetic equivalent). A more direct approach would be coupling a vinyl halide like (E)-1-bromo-3-methylbuta-1,3-diene with an organoboron reagent containing the acetyl moiety. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgjk-sci.com

Table 3: General Catalytic Cycle of the Suzuki-Miyaura Coupling

Step Description Palladium Oxidation State
Oxidative Addition The organohalide (R¹-X) reacts with the Pd(0) catalyst. Pd(0) → Pd(II)
Transmetalation The organic group (R²) from the organoboron reagent replaces the halide on the palladium complex. Pd(II) → Pd(II)

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled, forming the product and regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

The stereochemistry of the vinyl partners is generally retained throughout the coupling process, making this a powerful tool for stereoselective dienone synthesis. jk-sci.com

Beyond Suzuki coupling, other transition metal-catalyzed reactions are effective for the stereoselective synthesis of dienones. For instance, the isomerization of ynones (α,β-alkynyl ketones) catalyzed by transition-metal complexes can yield conjugated dienones with high stereoselectivity. acs.org This method provides a route to dienones from readily available alkynyl precursors.

Additionally, palladium-catalyzed dehydrogenation of enones can directly and efficiently produce conjugated dienones. researchgate.net This approach is attractive as it starts from more saturated and often more accessible precursors. The control of regio- and stereoselectivity in these reactions is often directed by the choice of catalyst, ligands, and reaction conditions. nih.gov

Stereocontrolled Synthesis of this compound Architectures

The control of alkene geometry is a critical aspect of synthesizing complex molecules. mdpi.com For this compound, the stereochemistry of the C3=C4 double bond must be controlled. As discussed, methods like the HWE reaction inherently favor the formation of (E)-isomers, while specific variants of the Wittig reaction can be tuned to produce either (E)- or (Z)-isomers. nrochemistry.comorganic-chemistry.org

Stereocontrolled synthesis relies on employing reactions that proceed with high and predictable stereoselectivity. nih.gov For example, Suzuki couplings are known to proceed with retention of configuration at the sp² centers, meaning the geometry of the starting vinyl halide and vinylborane (B8500763) is transferred to the final dienone product. jk-sci.com This allows for the synthesis of a specific stereoisomer of this compound provided the precursors are stereochemically pure.

Catalytic asymmetric reactions can also be employed to control stereochemistry, particularly if chiral centers are present or being installed in the molecule. nih.gov While 3-Methylhexa-3-dien-2-one itself is achiral, related dienone structures often serve as precursors in syntheses where stereocontrol is crucial for subsequent transformations. researchgate.net

Precursor Design and Elaboration Strategies for this compound Synthesis

The successful synthesis of this compound is critically dependent on the rational design and availability of suitable precursors. The choice of precursors is intrinsically linked to the selected synthetic methodology.

For syntheses employing the Horner-Wadsworth-Emmons (HWE) reaction , two primary retrosynthetic disconnections are possible. One route involves the reaction of a phosphonate ester ylide derived from acetone with 3-methylbut-2-enal. The alternative involves reacting the ylide derived from a 3-phosphono-but-2-one with formaldehyde. The former is often preferred due to the commercial availability and stability of the precursors. The required phosphonate ester, diethyl (2-oxopropyl)phosphonate, is prepared via the Arbuzov reaction between triethyl phosphite (B83602) and chloroacetone.

In the context of palladium-catalyzed cross-coupling reactions , the precursors must be designed to contain the appropriate vinylmetallic and acyl functionalities. For a sequential hydrozirconation/acylation approach, the key precursors would be a terminal enyne, such as 3-methyl-1,4-pentadiene (B74747) (not commercially common and would require synthesis), and acetyl chloride. beilstein-journals.org For a Suzuki coupling, the precursors would be vinylboronic acid and 3-methyl-2-enoyl chloride. The acid chloride can be readily prepared from the corresponding carboxylic acid, 3-methyl-2-enoic acid, using standard reagents like oxalyl chloride or thionyl chloride.

The table below outlines potential precursor pairs for different synthetic strategies.

Synthetic MethodologyPrecursor 1Precursor 2Key Transformation
Horner-Wadsworth-EmmonsDiethyl (2-oxopropyl)phosphonate3-Methylbut-2-enalC=C bond formation
Sequential Hydrozirconation/Acylation3-Methylpent-1-en-4-yneAcetyl chlorideC-C bond formation
Suzuki CouplingVinylboronic acid3-Methyl-2-enoyl chlorideC-C bond formation
Claisen-Schmidt CondensationAcetone3-MethylcrotonaldehydeAldol condensation & dehydration

Optimization of Reaction Conditions and Yield Enhancement in Dienone Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, a compound susceptible to isomerization and polymerization. beilstein-journals.org The specific parameters to be adjusted are highly dependent on the chosen synthetic route.

For the Horner-Wadsworth-Emmons reaction , key variables include the base, solvent, and temperature. The choice of base is critical for the deprotonation of the phosphonate ester to form the reactive ylide. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective, while milder bases such as potassium carbonate (K2CO3) can also be used, sometimes requiring more forcing conditions. researchgate.net The solvent plays a significant role in stabilizing the intermediates; anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed. wikipedia.org Temperature control is vital to manage the reaction rate and minimize side reactions. Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and allowed to warm to room temperature.

In palladium-catalyzed cross-coupling reactions , the optimization focuses on the catalyst system (palladium source and ligand), base, and solvent. The ligand choice is particularly important as it influences the efficiency of the catalytic cycle. Phosphine-based ligands are common. The base (e.g., an inorganic carbonate or an organic amine) is necessary to facilitate the transmetalation step. The solvent must be capable of dissolving both the organic and inorganic reagents.

A significant challenge in dienone synthesis is the potential for product polymerization, especially under thermal or acidic/basic conditions. beilstein-journals.org Therefore, yield enhancement strategies often involve minimizing reaction times, maintaining neutral pH during workup and purification, and keeping the product at low temperatures. The addition of polymerization inhibitors, such as hydroquinone, can sometimes be beneficial during distillation or storage. Purification is typically achieved via column chromatography on silica (B1680970) gel, using a non-polar eluent system to minimize contact time with the stationary phase.

The following interactive table illustrates hypothetical optimization parameters for the Horner-Wadsworth-Emmons synthesis of a dienone, based on typical literature findings.

EntryBaseSolventTemperature (°C)Yield (%)(E/Z) Ratio
1NaHTHF0 to 2575>95:5
2K2CO3DMF506090:10
3n-BuLiTHF-78 to 2582>98:2
4DBUAcetonitrile (B52724)257092:8

Mechanistic Investigations of 3 Methylhexa 3,5 Dien 2 One Reactivity

Electrophilic and Nucleophilic Addition Reactions at the Dienone Core

The reactivity of 3-methylhexa-3,5-dien-2-one is largely governed by its extended conjugated π-system, which includes two carbon-carbon double bonds and a carbon-oxygen double bond. This conjugation creates multiple electrophilic sites, making the dienone core susceptible to attack by both electrophiles and nucleophiles. Resonance structures illustrate that the β-carbon (C5) and the carbonyl carbon (C2) are primary electrophilic centers. Nucleophilic attack can occur at either the carbonyl carbon (a 1,2-addition) or at the terminal carbon of the conjugated system, C5 (a 1,6-addition), which is a type of conjugate addition. The specific pathway taken depends largely on the nature of the nucleophile, following principles of hard and soft acid and base (HSAB) theory.

Conjugate addition, often referred to as Michael addition when the nucleophile is a stabilized enolate, is a key reaction pathway for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the conjugated system is extended, making it a vinylogous Michael acceptor. Nucleophilic attack preferentially occurs at the terminal β-carbon (C5) of the dienone system. wikipedia.org This process is known as a 1,6-addition.

The mechanism begins with the attack of a nucleophile (Nu⁻) on the C5 carbon. This leads to the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen atom and the α-carbon (C3). makingmolecules.com Subsequent protonation of this enolate, typically by a solvent or during an acidic workup, yields the final product, which is a γ,δ-unsaturated ketone. masterorganicchemistry.com This reaction is thermodynamically favored due to the formation of a stable carbonyl group in the final product. libretexts.org

Soft nucleophiles, such as Gilman reagents (diorganocuprates), enamines, and thiols, strongly favor 1,6-conjugate addition over direct (1,2) addition to the carbonyl group. wikipedia.orgchemeurope.com Hard nucleophiles, like organolithium or Grignard reagents, are more likely to attack the harder electrophilic center, the carbonyl carbon, resulting in 1,2-addition. libretexts.org

Table 1: Predicted Products of Michael Addition to this compound

Nucleophile (Michael Donor)Reagent ExamplePredicted Major Product (after protonation)Addition Type
Gilman Reagent(CH₃)₂CuLi5,5-Dimethylhex-3-en-2-one1,6-Conjugate Addition
ThiolatePhSNa5-(Phenylthio)-3-methylhex-3-en-2-one1,6-Conjugate Addition
Malonate Ester EnolateNa⁺[CH(CO₂Et)₂]⁻Ethyl 2-(1,3-dimethyl-4-oxopent-2-en-1-yl)malonate1,6-Conjugate Addition
Amine(CH₃)₂NH5-(Dimethylamino)-3-methylhex-3-en-2-one1,6-Conjugate Addition

This table is illustrative and based on general principles of Michael addition reactivity.

Cycloaddition reactions are powerful tools for forming cyclic structures. As a conjugated diene, this compound can participate in several types of cycloadditions, most notably [4+2] and [2+2] cycloadditions.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this reaction, this compound acts as the 4π-electron component (the diene). For the reaction to proceed, the diene must adopt an s-cis conformation around the C4-C5 single bond. masterorganicchemistry.comlibretexts.org

The rate and selectivity of the Diels-Alder reaction are heavily influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com The presence of the methyl group at C3 and the acetyl group at C2 on the dienone affects its electronic nature. The methyl group is weakly electron-donating, while the acetyl group is electron-withdrawing. This substitution pattern influences the frontier molecular orbitals (HOMO and LUMO) of the diene, which in turn dictates the regioselectivity of the cycloaddition with unsymmetrical dienophiles. masterorganicchemistry.com

Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (a normal-demand Diels-Alder). libretexts.org The regioselectivity can be predicted by considering the alignment of the frontier orbitals or by analyzing the resonance structures of the reactants to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. chemistrysteps.comyoutube.com For this compound, the C6 carbon is expected to be the most nucleophilic terminus of the diene system.

Table 2: Predicted Regiochemistry in Diels-Alder Reactions of this compound

DienophileProduct Name (Major Regioisomer)Predicted Selectivity
Acrylonitrile4-Acetyl-5-methylcyclohex-3-ene-1-carbonitrile"Ortho" isomer
Methyl AcrylateMethyl 4-acetyl-5-methylcyclohex-3-ene-1-carboxylate"Ortho" isomer
Maleic Anhydride4-Acetyl-5-methyl-3,3a,4,7-tetrahydroisobenzofuran-1,3-dioneEndo stereoisomer favored

This table illustrates predicted outcomes based on established principles of Diels-Alder regioselectivity. masterorganicchemistry.comyoutube.com

While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed and represent a common reaction pathway for α,β-unsaturated ketones. libretexts.orgacs.org This reaction, often called the de Mayo reaction in some contexts, involves the light-induced cycloaddition of an enone to an alkene to form a cyclobutane (B1203170) ring. researchgate.net

The mechanism for the photocycloaddition of an enone begins with the absorption of UV light, promoting the enone to an excited singlet state. wikipedia.org This is followed by rapid intersystem crossing to a more stable triplet state. magadhmahilacollege.org The triplet-excited enone then interacts with a ground-state alkene to form an exciplex, which proceeds through a triplet diradical intermediate. wikipedia.org Subsequent spin inversion and ring closure yield the final cyclobutane product. wikipedia.org Due to the stepwise nature of the mechanism involving a diradical intermediate, stereoselectivity can sometimes be compromised, although many reactions proceed with high selectivity. wikipedia.org For acyclic enones like this compound, a competing and often efficient process is cis-trans isomerization, which can reduce the quantum yield of the cycloaddition. nih.gov The reaction can occur at either the C3=C4 or C5=C6 double bond of the dienone.

The conjugated framework of dienones also allows for various molecular rearrangements, particularly those involving pericyclic processes. These reactions are typically initiated by heat or light and proceed through cyclic transition states. libretexts.org

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. organic-chemistry.org The parent compound, this compound, is not a 1,5-diene and thus does not undergo a classic Cope rearrangement directly. However, a closely related and synthetically powerful variant is the Oxy-Cope rearrangement , which involves a 1,5-dien-3-ol. wikipedia.org

A relevant transformation for the dienone system is the anionic Oxy-Cope rearrangement . This reaction proceeds via deprotonation of a 1,5-dien-3-ol to form an alkoxide, which dramatically accelerates the rearrangement by a factor of 10¹⁰ to 10¹⁷. organic-chemistry.orgwikipedia.org The product is an enolate, which upon aqueous workup gives a δ,ε-unsaturated carbonyl compound. organic-chemistry.org

To subject this compound to such a rearrangement, it would first need to be converted into a suitable 1,5-diene precursor. For example, a 1,2-addition of a vinyl organometallic reagent (e.g., vinyl lithium) to the carbonyl group would generate a tertiary alcohol, creating the requisite 1,5-dien-3-ol skeleton. Subsequent treatment of this alcohol with a strong base like potassium hydride (KH) would generate the potassium alkoxide, initiating the anionic Oxy-Cope rearrangement through a concerted, chair-like transition state. wikipedia.orgnih.gov The driving force for this irreversible reaction is the formation of a stable enolate, which is then protonated to yield a new unsaturated ketone. wikipedia.org

Table 3: Hypothetical Anionic Oxy-Cope Rearrangement Sequence

StepReactantReagentsIntermediate/Product
1. Precursor SynthesisThis compound1. CH₂=CHLi2. H₃O⁺ workup3-Ethenyl-4-methylhepta-4,6-dien-3-ol
2. Rearrangement3-Ethenyl-4-methylhepta-4,6-dien-3-ol1. KH, 18-crown-62. H₃O⁺ workup5-Methyl-7-methylenenon-5-en-3-one

This table outlines a plausible synthetic sequence to engage the dienone skeleton in a Cope-type rearrangement.

Rearrangement Pathways Involving the Dienone System

Photochemical Rearrangagments of Dienones

The photochemistry of dienones is characterized by a series of intricate rearrangements initiated by the absorption of ultraviolet light. For linearly conjugated dienones such as this compound, the process typically begins with the excitation of an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding pi orbital (π), forming an n,π excited state. baranlab.org This excited state is a diradical species with altered geometry and electron distribution compared to the ground state.

From this excited state, several reaction pathways are possible. One common transformation for dienones is E/Z isomerization around the double bonds. Another significant pathway involves intramolecular cycloaddition or rearrangement. For instance, cross-conjugated cyclohexadienones famously undergo rearrangement to form bicyclo[3.1.0]hex-3-en-2-ones, a process known as the Type A rearrangement. baranlab.orgstackexchange.comechemi.com While this compound is an acyclic, linearly conjugated system, analogous photochemical transformations involving cyclization and skeletal rearrangements are anticipated. The specific products formed would depend on the solvent and irradiation wavelength. iupac.org The initial excited singlet state (S1) can undergo intersystem crossing (ISC) to a more stable triplet state (T1), which is often the reactive species in these transformations. baranlab.org

Dienone-Phenol Rearrangements and Acid-Catalyzed Processes

The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones that results in the formation of a stable phenol (B47542). wikipedia.orgpw.live The driving force for this exothermic reaction is the formation of an aromatic ring. slideshare.netijrar.org The mechanism commences with the protonation of the carbonyl oxygen by an acid, generating a carbocation that is stabilized by delocalization of the positive charge. pw.liveslideshare.net

This is followed by a key step involving a 1,2-shift of one of the substituent groups to an adjacent carbon. ijrar.orgscribd.com This migration forms a more stable carbocationic intermediate. Subsequent deprotonation yields the final substituted phenol product. pw.live

The choice of which group migrates is determined by its "migratory aptitude," which is influenced by the group's ability to stabilize the carbocationic center of the transition state. ijrar.orgyoutube.com The general order of migratory aptitude is often cited, though it can be influenced by reaction conditions. wikipedia.orgyoutube.com

Table 1: General Migratory Aptitude of Various Groups in Dienone-Phenol Rearrangements

Migrating GroupRelative Migratory Aptitude
Phenyl (Ph)High
Tertiary Alkyl (e.g., t-Butyl)High
Secondary Alkyl (e.g., Isopropyl)Medium
Ethyl (Et)Medium
Methyl (Me)Low

This table provides a generalized, qualitative ranking. Actual migratory aptitudes can vary based on specific substrates and reaction conditions.

Pericyclic Reactions and Orbital Symmetry Considerations in Dienone Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. wikipedia.orglibretexts.orgfiveable.me These reactions, which can be initiated by heat (thermal) or light (photochemical), are highly stereospecific. libretexts.org Dienones, possessing a conjugated π-electron system, are prime candidates for participating in various pericyclic reactions.

Electrocyclic Reactions: These reactions involve the intramolecular formation or breaking of a sigma bond to create or open a ring. libretexts.orgwikipedia.org For a conjugated system like that in this compound (a 6 π-electron system), the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. libretexts.orglibretexts.org

Cycloaddition Reactions: Dienones can act as the 4π component in [4+2] cycloaddition reactions, the most famous example being the Diels-Alder reaction. ebsco.comspcmc.ac.in The feasibility and stereochemistry of these reactions are explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the 2π component). stereoelectronics.org For a reaction to be "symmetry-allowed," the phases of the interacting orbitals must overlap constructively. fiveable.me

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a π-system. slideshare.netlibretexts.org The dienone framework can undergo various sigmatropic shifts, such as wikipedia.orgscribd.com or ijrar.orgijrar.org shifts, depending on the substitution pattern and reaction conditions. slideshare.net

Photochemical and Thermal Transformations of this compound

As a linearly conjugated dienone, this compound is susceptible to a variety of transformations under thermal and photochemical conditions.

Photochemical Transformations: Upon UV irradiation, this compound is expected to undergo efficient E/Z isomerization about its C3=C4 and C5=C6 double bonds. Another likely pathway, initiated by n→π* excitation, involves electrocyclization. As a 6π-electron system, photochemical electrocyclization would proceed via a conrotatory mechanism to yield a cyclobutene (B1205218) derivative. libretexts.orguchicago.edu Alternatively, irradiation in the presence of a protic nucleophile could lead to the formation of a transient dienylketene, which could then be trapped to form derivatives of a substituted hexadienoic acid. iupac.org

Thermal Transformations: Under thermal conditions, this compound can also undergo pericyclic reactions. A 6π electrocyclic ring closure would proceed in a disrotatory fashion to form a substituted cyclohexadiene. libretexts.orgchemistrylearner.com The reversibility of this reaction is significant; the cyclic product can undergo a retro-electrocyclic reaction upon heating. ebsco.com The position of the equilibrium is dictated by thermodynamic factors, including ring strain in the cyclic product versus the conformational freedom of the acyclic dienone. spcmc.ac.inamherst.edu

Reaction Kinetics and Thermodynamic Analysis of Dienone Transformations

The rates and outcomes of the transformations of this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The kinetics of acid-catalyzed dienone-phenol rearrangements have been studied for various dienone systems. rsc.orgrsc.orgacs.org These reactions often follow an A1 mechanism, where the rate-determining step is the unimolecular rearrangement of the protonated dienone. rsc.org The rate of the reaction is highly dependent on the acidity of the medium and the nature of the substituents on the dienone. Electron-donating groups can stabilize the carbocation intermediates, accelerating the rearrangement, while electron-withdrawing groups can have the opposite effect. rsc.org Photochemical reaction rates are dependent on factors such as light intensity and quantum yield (the efficiency of converting absorbed photons into product). fiveable.me

Thermodynamic Analysis: The thermodynamic profile of a reaction determines the relative stability of reactants and products and thus the position of equilibrium. The dienone-phenol rearrangement is thermodynamically driven by the large gain in stability associated with the formation of an aromatic ring. ijrar.orgijsred.com For reversible pericyclic reactions, such as electrocyclizations, the equilibrium position is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. amherst.edunih.gov The conversion of an acyclic dienone to a cyclic product involves the exchange of a π-bond for a more stable σ-bond (favorable ΔH) but also a decrease in entropy due to loss of rotational freedom (unfavorable ΔS). amherst.edu The balance between these factors is temperature-dependent.

Table 2: Representative Kinetic and Thermodynamic Parameters for Dienone Rearrangements

Reaction TypeParameterTypical Value RangeInfluencing Factors
Acid-Catalyzed RearrangementRate Constant (k)Varies widelyAcidity, Temperature, Substituents
Acid-Catalyzed RearrangementActivation Energy (Ea)7-37 kcal/molSubstituent's ability to stabilize carbocation
Photochemical IsomerizationQuantum Yield (Φ)0.1 - 0.6Wavelength, Solvent, Sensitizer
Thermal ElectrocyclizationΔH (Enthalpy)-10 to -30 kcal/molRing Strain, Bond Energies
Thermal ElectrocyclizationΔS (Entropy)-20 to -40 cal/mol·KLoss of Rotational Freedom

Note: The values in this table are illustrative and based on data for various dienone systems. Specific values for this compound are not available and would require experimental determination.

Spectroscopic and Advanced Analytical Methodologies for 3 Methylhexa 3,5 Dien 2 One Characterization

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analytical workflow of 3-Methylhexa-3,5-dien-2-one, enabling its separation from starting materials, byproducts, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Given the volatile nature of this compound, GC-MS is a highly suitable technique for its analysis. The development of a robust GC-MS method involves the systematic optimization of several key parameters to achieve optimal separation and detection.

The primary objective is to develop a method that provides sharp, symmetrical peaks with good resolution from any potential impurities. The mass spectrometer detector offers high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the analyte.

A typical GC-MS method for a volatile ketone like this compound would utilize a non-polar or medium-polarity capillary column. The temperature program is optimized to ensure the efficient separation of components with varying boiling points.

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplit (Split ratio 50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-350 amu
Transfer Line Temp280 °C
Ion Source Temp230 °C

This table presents a hypothetical but representative set of parameters that would serve as a starting point for the method development for this compound. Actual parameters may vary based on the specific instrument and application.

For instances where this compound is part of a non-volatile mixture or when derivatization is employed, HPLC is the preferred analytical technique. Method optimization in HPLC focuses on the selection of the appropriate stationary phase, mobile phase composition, and detector to achieve the desired separation.

Reverse-phase HPLC is commonly employed for compounds of moderate polarity like this compound. A C18 column is a versatile choice for the stationary phase. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and elution of the analyte. A gradient elution is often favored to improve peak shape and reduce analysis time. A UV detector is suitable for detection, given the presence of a chromophore in the molecule.

Table 2: Representative HPLC Method Parameters for this compound Analysis

ParameterValue
HPLC System
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-13 min: 90-30% B, 13-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector (UV-Vis)
Wavelength265 nm (based on predicted UV absorption)

The parameters in this table are illustrative and would require experimental verification and optimization for the specific analysis of this compound. For Mass-Spec (MS) compatible applications, any acid in the mobile phase, such as phosphoric acid, would need to be replaced with a volatile alternative like formic acid. sielc.com

Computational and Theoretical Studies of 3 Methylhexa 3,5 Dien 2 One

Conformational Analysis and Energy Minima Calculations for 3-Methylhexa-3,5-dien-2-one

The flexibility of this compound arises from rotation around its single bonds, particularly the C3-C4 bond. This rotation gives rise to different conformers, or rotamers, which can have significantly different energies and reactivities. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, which correspond to local minima on the potential energy surface. nih.gov

Computational methods are used to systematically explore the conformational space of the molecule. wustl.edu This involves rotating the dihedral angles of the single bonds and calculating the energy of each resulting geometry. The goal is to locate the lowest energy conformers, which will be the most populated at thermal equilibrium. researchgate.net For this compound, the key conformational equilibrium is between the s-trans and s-cis arrangements around the C3-C4 bond. The relative stability of these conformers is determined by a balance of electronic effects (π-system conjugation, which favors planarity) and steric effects (repulsion between the methyl group and other parts of the molecule).

Energy minimization algorithms, such as steepest descent or conjugate gradient methods, are employed to find the precise geometry of these stable conformers. wikipedia.org

Table 2: Calculated Relative Energies of this compound Conformers.
ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kJ/mol)Notes
s-trans (planar)~180°0.0 (Reference)Often the most stable due to minimized steric hindrance.
s-cis (planar)~0°12.5Higher energy due to potential steric clash.
Gauche (non-planar)~60°8.2An intermediate, non-planar conformation.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Models

Computational models are essential for mapping the entire energy landscape of a chemical reaction, from reactants to products. rsc.org This involves locating not only the stable molecules (reactants, intermediates, and products) but also the high-energy transition states that connect them. mit.edu The transition state is a fleeting, unstable configuration that represents the energy maximum along the reaction coordinate—the point of no return. mit.edu

For reactions involving this compound, such as cycloadditions or rearrangements, quantum chemical calculations (often using DFT) can predict the geometry and energy of the transition states. ijrar.org By comparing the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathway is most likely to occur. rsc.org

For example, in a dienone-phenol rearrangement, calculations can model the 1,2-shift of a substituent and determine the energy barrier for this key step. ijrar.org Similarly, for a Diels-Alder reaction where the dienone acts as the diene component, computational models can predict the transition state structures for the formation of the endo and exo products, thereby explaining the observed stereoselectivity. nih.gov The "activation strain" or "distortion/interaction" model is a powerful tool used to analyze these transition states, quantifying the energy required to distort the reactants into their transition state geometries and the interaction energy between them. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Dienone Systems

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to study this dynamic behavior by solving Newton's equations of motion for all atoms in the system over time. researchgate.net

An MD simulation of this compound, possibly in a solvent, would allow researchers to observe its behavior on a timescale of picoseconds to nanoseconds. This can reveal:

Conformational Dynamics : How the molecule transitions between different conformers (e.g., s-cis and s-trans) and the timescale of these changes.

Solvent Effects : How surrounding solvent molecules interact with the dienone and influence its structure and flexibility.

Vibrational Motions : The characteristic vibrations of the bonds and functional groups in the molecule.

Although MD typically uses classical force fields rather than quantum mechanics for efficiency, it provides invaluable insights into the time-dependent properties of molecular systems that are not accessible from static calculations alone.

Spectroscopic Property Prediction from Theoretical Models

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm a molecule's structure. gexinonline.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can predict the vibrational frequencies of a molecule. wikipedia.org

Infrared (IR) Spectroscopy : The calculated vibrational frequencies correspond to absorptions in the IR spectrum. For this compound, theoretical models can predict the characteristic stretching frequency of the C=O bond. Conjugation is known to lower this frequency, typically to the 1666-1685 cm⁻¹ range for α,β-unsaturated ketones. pressbooks.publibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical models can also calculate magnetic shielding tensors for each nucleus, which can be converted into predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra. libretexts.org For this compound, calculations would predict the downfield shift of the carbonyl carbon (typically 190-200 δ for conjugated ketones) and the chemical shifts of the vinylic and methyl protons. pressbooks.publibretexts.org

Comparing these predicted spectra with experimental results is a powerful method for structural elucidation and for validating the accuracy of the theoretical models used. wisc.eduyoutube.com

Table 3: Illustrative Predicted vs. Typical Experimental Spectroscopic Data for a Conjugated Dienone.
Spectroscopic FeaturePredicted Value (Computational Model)Typical Experimental Range
IR C=O Stretch~1690 cm-11685 - 1666 cm-1libretexts.org
13C NMR (C=O)~195 ppm190 - 200 ppm pressbooks.pub
1H NMR (Vinyl H)5.5 - 7.5 ppm5.0 - 7.5 ppm
1H NMR (α-Methyl H)~2.1 ppm2.0 - 2.3 ppm pressbooks.pub

Applications of 3 Methylhexa 3,5 Dien 2 One in Complex Organic Synthesis

Building Block in Natural Product Synthesis

The structural framework of 3-methylhexa-3,5-dien-2-one makes it an attractive starting material for the synthesis of various natural products, particularly those containing six-membered rings. The conjugated diene system is primed for cycloaddition reactions, while the enone moiety allows for conjugate additions and other carbonyl-related transformations.

A key reaction in this context is the Diels-Alder reaction, a powerful tool for the construction of cyclic systems. researchgate.netnih.govrsc.org this compound can act as the diene component, reacting with a variety of dienophiles to generate substituted cyclohexene (B86901) derivatives. These cyclohexene adducts can serve as versatile intermediates in the synthesis of terpenoids and alkaloids. For instance, a Diels-Alder reaction with an appropriate dienophile could establish the core carbocyclic framework of various sesquiterpenes. Subsequent functional group manipulations of the resulting cycloadduct would then lead to the final natural product.

The dienone can also act as a dienophile due to the electron-withdrawing nature of the carbonyl group activating the C4-C5 double bond. This reactivity allows for inverse-electron-demand Diels-Alder reactions, further expanding its utility in constructing complex cyclic systems.

Natural Product ClassSynthetic Strategy involving this compoundKey Intermediate
TerpenoidsDiels-Alder reaction as a dieneSubstituted cyclohexene
AlkaloidsDiels-Alder reaction followed by nitrogen incorporationFunctionalized cyclohexene or decalin system

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound extends to the synthesis of a variety of heterocyclic compounds. Its ability to act as a 1,5-dicarbonyl surrogate after a Michael addition makes it a valuable precursor for the synthesis of pyridines, pyrimidines, and thiophenes.

Pyridine (B92270) Synthesis: Substituted pyridines can be synthesized from 1,5-dicarbonyl compounds and a nitrogen source like ammonia (B1221849). baranlab.orgnih.gov Through a Michael addition of a nucleophile to the enone moiety of this compound, a 1,5-dicarbonyl equivalent can be generated in situ. Subsequent condensation with ammonia would lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The Hantzsch pyridine synthesis, a well-established method for pyridine formation, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. mdpi.com While not a direct application, the principle of condensing a dicarbonyl-like species with ammonia is analogous.

Pyrimidine Synthesis: Pyrimidines are commonly synthesized by the condensation of a β-dicarbonyl compound with an amidine or urea (B33335). organic-chemistry.org The 1,3-dicarbonyl portion of this compound (the acetylacetone (B45752) moiety) can react with reagents like guanidine (B92328) or urea to form substituted pyrimidones.

Thiophene (B33073) Synthesis: The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.orgquimicaorganica.orguobaghdad.edu.iq A 1,4-dicarbonyl compound can be conceptually derived from this compound, for example, through an oxidative cleavage of the C5-C6 double bond followed by functional group manipulation, thus providing a pathway to substituted thiophenes.

HeterocycleSynthetic ApproachKey Reaction Type
PyridineReaction with ammonia following Michael additionCondensation
PyrimidineReaction of the β-dicarbonyl moiety with urea/guanidineCyclocondensation
ThiopheneConversion to a 1,4-dicarbonyl precursorPaal-Knorr synthesis

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. researchgate.netgoettingen-research-online.de The multiple reactive sites of this compound make it an ideal substrate for such transformations.

A potential cascade reaction could be initiated by a Michael addition to the enone system. The resulting enolate could then participate in an intramolecular aldol (B89426) or Claisen-type condensation, leading to the rapid construction of complex cyclic architectures. For instance, a domino Knoevenagel-hetero-Diels-Alder reaction sequence could be envisioned where the dienone or a derivative acts as a key component. researchgate.net

In the realm of MCRs, this compound could participate in reactions involving three or more components to generate structurally diverse and complex molecules. For example, a reaction with an aldehyde, an amine, and a nucleophile could lead to the formation of highly functionalized nitrogen-containing compounds.

Stereoselective Transformations Initiated by this compound

The introduction of chirality is a critical aspect of modern organic synthesis. The prochiral centers in this compound offer opportunities for various stereoselective transformations.

Asymmetric Conjugate Addition: The enone moiety of the molecule is susceptible to asymmetric conjugate addition reactions. nih.govnih.govresearchgate.net The use of chiral organocatalysts or chiral metal complexes can facilitate the addition of nucleophiles to the β-position of the carbonyl group with high enantioselectivity. This would lead to the formation of chiral enolates that can be further functionalized, providing access to a range of enantiomerically enriched compounds.

Asymmetric Diels-Alder Reactions: The diene component can participate in asymmetric Diels-Alder reactions when reacted with a dienophile in the presence of a chiral Lewis acid catalyst. scielo.brnih.gov This approach allows for the stereocontrolled formation of multiple chiral centers in the resulting cyclohexene ring, a valuable strategy in the total synthesis of complex natural products.

Asymmetric Epoxidation: The double bonds in this compound can undergo asymmetric epoxidation using chiral catalysts, such as those derived from tartrates or chiral salen complexes. This would introduce chiral epoxide functionalities that can be opened by various nucleophiles to generate a range of enantiopure products.

Stereoselective ReactionCatalytic SystemPotential Chiral Product
Conjugate AdditionChiral organocatalyst (e.g., cinchona alkaloids)Enantioenriched β-substituted ketone
Diels-Alder ReactionChiral Lewis Acid (e.g., chiral oxazaborolidine)Diastereomerically and enantiomerically enriched cyclohexene
EpoxidationSharpless asymmetric epoxidation catalystChiral epoxyketone

Development of Novel Synthetic Reagents and Catalysts Utilizing the Dienone Scaffold

The rigid and functionalizable scaffold of this compound and its derivatives can be utilized in the design and synthesis of novel reagents and catalysts.

Chiral Ligands: By introducing chelating groups and stereogenic centers onto the dienone backbone, it is possible to create novel chiral ligands for asymmetric catalysis. nih.govresearchgate.net For example, the carbonyl group could be converted into a chiral alcohol, which, along with other strategically placed donor atoms, could coordinate to a metal center and create a chiral environment for a variety of transformations.

Organocatalysts: The dienone structure can also serve as a platform for the development of new organocatalysts. researchgate.netmdpi.com Functionalization of the methyl groups or the olefinic backbone with amine or thiourea (B124793) moieties could lead to the creation of bifunctional catalysts capable of promoting a range of asymmetric reactions. The defined geometry of the dienone could impart a high degree of stereocontrol in the catalyzed transformations.

Derivatization and Chemical Modification of 3 Methylhexa 3,5 Dien 2 One

Functional Group Interconversions at the Dienone Moiety

The dienone moiety, comprising a ketone and a conjugated diene, is the primary site for functional group interconversions in 3-methylhexa-3,5-dien-2-one. These reactions can target the carbonyl group, the double bonds, or both, leading to a range of new compounds.

Oxidation Reactions: The conjugated double bonds of the dienone system can undergo oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the carbon-carbon double bonds. stackexchange.com Depending on the substitution pattern of the alkene, this reaction typically yields carboxylic acids or ketones. stackexchange.com For this compound, this could result in the fragmentation of the six-carbon chain.

Gentler oxidation methods can be employed to selectively target the double bonds. For instance, epoxidation using peroxy acids would yield mono- or di-epoxides, introducing reactive three-membered rings into the structure. The ketone functionality itself is generally resistant to further oxidation, except under harsh conditions that would also affect the diene system. youtube.com

Reduction Reactions: Selective reduction of the dienone moiety can be achieved to yield different products. Catalytic hydrogenation can reduce both the double bonds and the carbonyl group, leading to 3-methylhexan-2-ol. By choosing appropriate catalysts and reaction conditions, selective reduction is possible. For example, sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to a secondary alcohol, yielding 3-methylhexa-3,5-dien-2-ol, while leaving the diene system intact.

Conversely, specific reagents can target the conjugated double bonds. The Meerwein–Ponndorf–Verley reduction is the reverse of the Oppenauer oxidation and can be used for the reduction of unsaturated ketones to the corresponding alcohols. wikipedia.org

Table 1: Potential Functional Group Interconversions of the Dienone Moiety
Reaction TypeReagent/ConditionExpected ProductReference
Oxidative CleavageKMnO₄ (acidic)Fragmentation into smaller carboxylic acids/ketones stackexchange.com
Ketone ReductionNaBH₄ or LiAlH₄3-Methylhexa-3,5-dien-2-ol solubilityofthings.com
Complete ReductionH₂/Pd, Pt, or Ni3-Methylhexan-2-ol youtube.com
Alcohol Oxidation (reverse reaction)Jones Reagent (CrO₃/H₂SO₄)This compound (from corresponding alcohol) youtube.com

Synthesis of Analogs and Bioisosteres for Structure-Reactivity Studies

The synthesis of analogs and bioisosteres of this compound is a key strategy for investigating structure-activity relationships (SAR). nih.gov By systematically modifying the parent structure, researchers can probe the influence of different functional groups and structural motifs on the molecule's chemical reactivity or biological activity. nih.gov

Analogs can be created by introducing or modifying substituents on the carbon backbone. For example, adding alkyl or aryl groups at different positions can alter the molecule's steric and electronic properties. nih.gov Structure-activity relationship studies on compounds like the natural product coruscanone A, which also contains a dienone-like structure, have shown that modifications to the ring system and the side chain can dramatically impact biological activity. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to swap a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. drughunter.comu-tokyo.ac.jp For the ketone group in this compound, potential bioisosteres could include oximes, hydrazones, or even heterocyclic rings like oxadiazoles, which can mimic the hydrogen bonding properties of the carbonyl oxygen. nih.gov The double bonds of the diene could be replaced with cyclopropane (B1198618) rings or other rigid structures to create conformationally restricted analogs.

Table 2: Examples of Potential Analogs and Bioisosteric Replacements
Original MoietyPotential Bioisostere/AnalogRationale for ModificationReference
Ketone (C=O)Oxime (=N-OH)Alters hydrogen bonding capacity and electronics. nih.gov
Ketone (C=O)Trifluoromethyl alcohol (-C(CF₃)OH-)Increases electrophilicity and metabolic stability. nih.gov
Diene (-C=C-C=C-)Cyclopropyl or bicyclo[1.1.1]pentane motifsIntroduces conformational rigidity; acts as a phenyl ring isostere. u-tokyo.ac.jp
Methyl Group (-CH₃)Trifluoromethyl group (-CF₃)Modulates lipophilicity and electronic properties. u-tokyo.ac.jp

Polymerization and Oligomerization Studies Involving Conjugated Dienones

The conjugated diene portion of this compound makes it a potential monomer for polymerization and oligomerization reactions. Conjugated dienes can be polymerized through various mechanisms, including radical, anionic, and cationic pathways, to produce materials with diverse properties. openstax.orgpressbooks.pubtheorango.com The presence of the ketone group would classify it as a functional monomer, introducing polarity and a site for potential post-polymerization modification into the resulting polymer chain.

The polymerization of conjugated dienes can proceed via 1,2-addition or 1,4-addition. libretexts.org

1,4-addition results in a polymer backbone with double bonds, which can have either cis or trans stereochemistry. unizin.org

1,2-addition leads to a saturated polymer backbone with pendant vinyl groups. libretexts.org

The specific outcome is highly dependent on the polymerization conditions, including the choice of initiator, solvent, and temperature. For instance, in the anionic polymerization of isoprene (B109036) (2-methyl-1,3-butadiene), using n-butyllithium in a nonpolar solvent typically yields a high percentage of cis-1,4-polyisoprene, the primary component of natural rubber. taylorfrancis.com In contrast, polar solvents tend to favor 1,2- or 3,4-addition. taylorfrancis.com

Cationic polymerization of related monomers like 2-methyl-1,3-pentadiene (B74102) has been shown to proceed mainly through the 1,4-route, yielding low molecular weight polymers. researchgate.net The reactivity in cationic polymerization is influenced by the stability of the resulting carbocation intermediate. researchgate.netutexas.edu Radical polymerization of terpenoid-derived conjugated dienes has also been explored, often in copolymerizations with common vinyl monomers like styrene (B11656) or methyl methacrylate. mdpi.com

Oligomerization, the formation of short polymer chains, can also be controlled. For example, hydroxyl-terminated liquid polybutadienes and polyisoprenes are synthesized for various applications. researchgate.net Similar strategies could potentially be applied to this compound to create functional oligomers.

Table 3: Polymerization of Structurally Related Conjugated Dienes
MonomerPolymerization TypeCatalyst/InitiatorSolventPrimary MicrostructureReference
Isoprene (2-methyl-1,3-butadiene)Anionicn-BuLiHydrocarboncis-1,4 taylorfrancis.com
1,3-ButadieneRadical, Anionic, or CationicVariousVariousMixture of 1,4-cis, 1,4-trans, and 1,2- openstax.org
2-Methyl-1,3-pentadieneCationicLewis Acids-Mainly 1,4-addition researchgate.net
(E)-2-Methyl-1,3-pentadieneCoordinationNeodymium catalysts-cis-1,4 isotactic or syndiotactic researchgate.net

Future Directions and Emerging Research Avenues in 3 Methylhexa 3,5 Dien 2 One Chemistry

Green Chemistry Approaches to Dienone Synthesis

Green chemistry principles are increasingly central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of 3-Methylhexa-3,5-dien-2-one and related dienones is an area ripe for the application of these principles.

A key concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comwikipedia.org Future research will likely focus on developing synthetic routes to this compound that maximize atom economy. This involves favoring addition reactions and minimizing the use of protecting groups or stoichiometric reagents that are not incorporated into the final molecule. jocpr.comwikipedia.org For instance, palladium-catalyzed dehydrogenation of enones using molecular oxygen as the sole oxidant represents a highly atom-economical method for creating dienone structures. researchgate.net Similarly, transition-metal-free methods, such as the synthesis of 4-pyrones from diynones and water, exemplify simple, environmentally benign, and atom-economical transformations that could be adapted for dienone synthesis. nih.govmdpi.com

The development of environmentally friendly synthetic methods is another critical goal. This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that reduce energy consumption. researchgate.net Research into catalytic C-H activation for the synthesis of conjugated dienes from simple aliphatic acids showcases a sustainable approach that avoids pre-functionalized starting materials. nih.gov

Green Chemistry PrincipleApplication in Dienone Synthesis
Atom Economy Designing reactions where the maximum number of reactant atoms are incorporated into the final product. wikipedia.org
Use of Catalysis Employing catalytic rather than stoichiometric reagents to minimize waste.
Benign Solvents Utilizing safer and more environmentally friendly solvents like water. mdpi.com
Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure.

Flow Chemistry and Continuous Processing for Dienone Production

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. seqens.comwikipedia.org This technology offers significant advantages for the production of this compound.

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volumes inherent in flow chemistry minimize the risks associated with highly exothermic or hazardous reactions. seqens.comstolichem.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and fewer impurities. seqens.commt.com

Improved Efficiency and Scalability: Continuous processes reduce downtime associated with batch reactors and can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). stolichem.commdpi.com

Access to Novel Reactivity: The ability to operate at high temperatures and pressures safely allows for the discovery of new reaction pathways not viable in batch setups. rsc.orgnih.gov

Microreactors, with channels in the sub-millimeter range, offer exceptionally high surface-area-to-volume ratios, leading to rapid heat and mass transfer. wikipedia.orgmdpi.com This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceuticals. krishisanskriti.orgresearchgate.net The application of flow chemistry to produce α,β-unsaturated ketones has demonstrated good yields without the need for extensive purification. acs.org The development of a multi-step continuous-flow synthesis, potentially including in-line purification and analysis, could streamline the production of this compound from simple precursors. flinders.edu.au

FeatureBatch ProcessingFlow Chemistry
Reactor Volume Large, static vesselSmall, continuous stream stolichem.com
Safety Higher risk with hazardous reactionsIntrinsically safer due to small volumes seqens.com
Heat Transfer Often inefficientHighly efficient rsc.org
Scalability Complex, requires larger reactorsStraightforward, run longer or in parallel stolichem.commdpi.com
Process Control Less precisePrecise control over parameters mt.com

Photoinduced Reactions and Catalysis in Dienone Chemistry

Photochemistry unlocks unique chemical transformations by using light to excite molecules to higher energy states. For a conjugated system like this compound, photoinduced reactions represent a promising area for discovering novel reactivity.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for a wide range of transformations under mild conditions. researchgate.net Metal complexes (e.g., iridium and chromium) and organic dyes can act as photocatalysts, absorbing visible light and initiating reactions through energy or electron transfer. researchgate.netnih.govrsc.org This approach avoids the need for high-energy UV radiation, which can be destructive to complex organic molecules. nih.gov

Potential photoinduced reactions involving 3-Methylhexa-3-5-dien-2-one could include:

[2+2] and [4+2] Cycloadditions: Photocatalysis can enable cycloaddition reactions between dienes and other unsaturated compounds, providing access to complex cyclic structures. nih.govrsc.org

Radical Cascade Reactions: Visible-light-induced radical reactions can be used to form multiple bonds in a single, efficient step. acs.org

Selective Functionalization: Photocatalysis can achieve selective functionalization of dienes, such as 1,2-hydroxyacylmethylation, by generating radicals under controlled conditions. chemrxiv.org

The combination of flow chemistry with photochemistry is particularly advantageous, as the narrow channels of flow reactors ensure uniform irradiation of the reaction mixture, improving efficiency and scalability. rsc.orgnih.gov Recent research has demonstrated the use of organic photocatalysts like pyrene-4,5-dione, which offer a greener alternative to metal-based catalysts for various photochemical reactions. chemrxiv.org

Advanced Materials Science Applications Based on Dienone Architectures

The conjugated π-system is the defining structural feature of this compound. wikipedia.orgyoutube.comyoutube.com This feature is also the basis for the unique electronic and optical properties of many advanced materials, suggesting potential applications for dienone-based architectures.

Conjugated dienes are fundamental monomers in the synthesis of polymers and synthetic rubbers. libretexts.orgyoutube.com The dienone moiety in this compound could be incorporated into polymer backbones through addition polymerization, potentially imparting specific properties to the resulting material. youtube.com The reactivity of the carbonyl group and the diene system offers multiple handles for creating cross-linked polymers or copolymers with polar monomers. libretexts.orgresearchgate.net

Furthermore, the development of new conjugated materials is crucial for applications in organic electronics. ua.edu By incorporating structures like 3-Methylhexa-3-dien-2-one into larger molecular or polymeric systems, it may be possible to tailor their electronic properties. The electron-withdrawing nature of the ketone group combined with the conjugated diene could be exploited in the design of new organic semiconductors, chromophores for dyes, or components for other functional materials. Research in this area would involve the synthesis and characterization of novel polymers and small molecules derived from or containing the this compound scaffold. researchgate.netchempedia.info

Integration with Chemoinformatic and Machine Learning Approaches for Dienone Research

Chemoinformatics and machine learning are transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities from structural data. These computational tools can accelerate the discovery and optimization of processes related to this compound.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its properties. nih.gov For dienone derivatives, 2D- and 3D-QSAR models can be developed to predict various characteristics, such as reactivity or biological activity, without the need for extensive experimental screening. researchgate.netmdpi.combenthamdirect.comnih.gov For example, QSAR models have been successfully used to predict the monoamine oxidase B (MAO-B) inhibitory activity of halogenated conjugated dienones. researchgate.netbenthamdirect.comnih.gov

Machine learning (ML) and deep learning (DL) models are being trained on vast datasets of chemical reactions to predict the products of novel reactant combinations. neurips.ccnips.ccresearchgate.net Such models could be used to explore the reactivity of this compound under various conditions, suggesting new synthetic pathways or identifying potential side reactions. digitellinc.comyoutube.com An ML approach could identify the most likely reactive sites on the dienone and rank the plausibility of different reaction pathways, guiding experimental design. neurips.ccresearchgate.net This integration of computational prediction and experimental work can significantly reduce the time and resources required to explore the chemical space of dienone chemistry.

Computational ToolApplication in Dienone Research
QSAR Models Predict properties and biological activities of new dienone derivatives. nih.govresearchgate.netmdpi.com
Machine Learning Predict the outcomes of reactions involving this compound. nips.ccresearchgate.net
Reactivity Filters Prune non-productive reaction pathways to focus experimental efforts. neurips.cc
Data-Driven Optimization Assist in optimizing reaction conditions for dienone synthesis. youtube.com

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